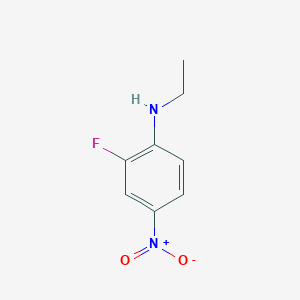

N-ethyl-2-fluoro-4-nitroaniline

Description

N-Ethyl-2-fluoro-4-nitroaniline (C₈H₈FN₃O₂, molecular weight: 213.17 g/mol) is a substituted aniline derivative featuring an ethyl group on the nitrogen atom, a fluorine substituent at the 2-position, and a nitro group at the 4-position of the benzene ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and dye manufacturing. The fluorine atom enhances electron-withdrawing effects, while the nitro group at the para position directs electrophilic substitution reactions. Its structural features contribute to moderate polarity and stability under standard conditions .

Properties

Molecular Formula |

C8H9FN2O2 |

|---|---|

Molecular Weight |

184.17 g/mol |

IUPAC Name |

N-ethyl-2-fluoro-4-nitroaniline |

InChI |

InChI=1S/C8H9FN2O2/c1-2-10-8-4-3-6(11(12)13)5-7(8)9/h3-5,10H,2H2,1H3 |

InChI Key |

PVYCNUABBWZGSN-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=C(C=C(C=C1)[N+](=O)[O-])F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethyl-2-fluoro-4-nitroaniline can be synthesized through a multi-step process. One common method involves the nitration of 2-fluoroaniline to form 2-fluoro-4-nitroaniline, followed by the alkylation of the amino group with ethyl iodide under basic conditions .

Industrial Production Methods

Industrial production of N-ethyl-2-fluoro-4-nitroaniline typically involves large-scale nitration and alkylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-fluoro-4-nitroaniline undergoes various chemical reactions, including:

Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents such as sodium amide or thiols in the presence of a base are used for nucleophilic substitution reactions.

Major Products

Reduction: The major product is N-ethyl-2-fluoro-4-phenylenediamine.

Substitution: Depending on the nucleophile, products can include N-ethyl-2-amino-4-nitroaniline or N-ethyl-2-thio-4-nitroaniline.

Scientific Research Applications

Synthesis of Complex Molecules

N-ethyl-2-fluoro-4-nitroaniline serves as a crucial starting material in the synthesis of various aromatic compounds. Its unique functional groups allow for diverse chemical transformations, including:

- Nitration : The nitro group can be further modified to create more complex derivatives.

- Amination : The aniline moiety can participate in coupling reactions to form azo compounds, which are useful in dye manufacturing.

Pharmaceutical Development

Research indicates that compounds similar to N-ethyl-2-fluoro-4-nitroaniline exhibit potential biological activities, including:

- Antimicrobial Properties : Studies have shown that nitroanilines can possess significant antibacterial and antifungal activities, making them candidates for new antimicrobial agents .

- Anticancer Activity : Preliminary research suggests that derivatives of nitroanilines may inhibit cancer cell proliferation. For instance, compounds with similar structures have shown promising results against various cancer cell lines by inducing apoptosis and modulating key signaling pathways .

Coordination Chemistry

N-ethyl-2-fluoro-4-nitroaniline can act as a ligand in coordination chemistry. Its ability to form complexes with transition metals like copper(II), nickel(II), and cobalt(II) has been explored for applications in catalysis and material science .

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Exhibits significant antibacterial properties | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Coordination | Forms complexes with transition metals |

Table 2: Synthesis Pathways

| Reaction Type | Starting Material | Conditions | Yield (%) |

|---|---|---|---|

| Nitration | Aniline derivative | Nitric acid, acetic anhydride | 83-94% |

| Coupling | Nitroaniline derivatives | Basic conditions | Variable |

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of N-ethyl-2-fluoro-4-nitroaniline derivatives on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 12.5 µM, suggesting potential for therapeutic development.

Case Study 2: Antimicrobial Assessment

In another investigation, the antimicrobial efficacy of N-ethyl-2-fluoro-4-nitroaniline was tested against various bacterial strains. The compound demonstrated effective inhibition of growth, particularly against Gram-positive bacteria.

Mechanism of Action

The mechanism of action of N-ethyl-2-fluoro-4-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s binding affinity and specificity for certain proteins . These interactions can modulate biological pathways and cellular processes.

Comparison with Similar Compounds

The following analysis compares N-ethyl-2-fluoro-4-nitroaniline with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and applications.

Substituent Variations: Halogen and Nitro Group Positioning

Key Observations :

- Halogen Effects: Replacing fluorine with chlorine (e.g., 4-Chloro-N-ethyl-2-nitroaniline) increases molecular weight and lipophilicity, enhancing solubility in nonpolar solvents. Chlorine’s larger atomic radius may also introduce steric hindrance in reactions .

- Nitro Group Position : Shifting the nitro group from para (4-position) to meta (5-position, as in 4-Chloro-2-fluoro-5-nitroaniline) alters electronic effects. Para-nitro groups exert stronger electron-withdrawing effects, directing electrophilic substitution to the ortho position, whereas meta-nitro groups reduce reactivity .

N-Substituent Variations

Key Observations :

- Ethyl vs. Methyl-substituted analogs (e.g., N-Methyl-2-nitro-4-(trifluoromethyl)aniline) exhibit higher thermal stability due to reduced steric strain .

- Diethyl Substituents : N,N-Diethyl derivatives (e.g., ) introduce additional electron-donating effects, which can counteract the electron-withdrawing nitro group, altering reactivity in nucleophilic aromatic substitution .

Trifluoromethyl and Other Functional Groups

Key Observations :

- Trifluoromethyl (CF₃) : The CF₃ group in N-Ethyl-2-nitro-4-(trifluoromethyl)aniline increases hydrophobicity and resistance to metabolic degradation, making it valuable in agrochemicals .

- Thiocyanato (SCN) : Thiocyanato derivatives (e.g., ) exhibit radical scavenging properties, useful in stabilizing polymers against oxidative degradation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-ethyl-2-fluoro-4-nitroaniline, and how do reaction parameters influence yield?

- Methodological Answer : Synthesis typically involves nitration and alkylation steps. For example, nitration of 2-fluoroaniline derivatives under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) can introduce the nitro group at the para position . Subsequent N-ethylation via nucleophilic substitution (e.g., ethyl bromide in the presence of a base like K₂CO₃) requires careful temperature control (60–80°C) to avoid over-alkylation or decomposition . Yield optimization relies on monitoring reaction progress via TLC or HPLC.

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish N-ethyl-2-fluoro-4-nitroaniline from structural analogs?

- Methodological Answer :

- ¹H NMR : The ethyl group shows a triplet (~1.2 ppm, CH₃) and quartet (~3.4 ppm, CH₂) . The aromatic protons exhibit splitting patterns influenced by the electron-withdrawing nitro and fluorine groups.

- ¹⁹F NMR : A distinct singlet near -110 ppm confirms the fluorine substituent .

- IR : Strong asymmetric NO₂ stretching bands at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹ .

- MS : Molecular ion [M+H]⁺ at m/z 213.1 (C₈H₁₀FN₂O₂) with fragmentation patterns indicating loss of NO₂ (46 amu) .

Advanced Research Questions

Q. What mechanistic insights explain conflicting regioselectivity in electrophilic substitution reactions of N-ethyl-2-fluoro-4-nitroaniline?

- Methodological Answer : The nitro group (-NO₂) is a strong meta-director, while fluorine (-F) is ortho/para-directing. Computational studies (DFT) can model electron density distribution to predict regioselectivity. For example, in sulfonation, the meta position to -NO₂ may dominate, but steric hindrance from the ethyl group could shift reactivity . Experimental validation via X-ray crystallography or NOE NMR is critical to resolve contradictions .

Q. How does the nitro group influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) reveal degradation pathways. Under acidic conditions, protonation of the amine group may lead to nitro reduction, forming hazardous intermediates. HPLC-UV/MS identifies degradation products like 2-fluoro-4-nitroaniline (loss of ethyl group) . Kinetic modeling (Arrhenius equation) predicts shelf-life under storage conditions .

Q. What role does N-ethyl-2-fluoro-4-nitroaniline play as a precursor in heterocyclic synthesis?

- Methodological Answer : The nitro group facilitates cyclization reactions. For instance, reduction with H₂/Pd-C yields 4-amino derivatives, which undergo condensation with ketones to form quinoxalines or benzimidazoles . Fluorine’s electron-withdrawing effect enhances electrophilicity in cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalized biaryl systems .

Data Analysis & Experimental Design

Q. How can contradictory solubility data in polar vs. non-polar solvents be reconciled?

- Methodological Answer : Solubility discrepancies arise from crystal packing effects (e.g., polymorphism) and solvent polarity. Use Hansen solubility parameters (δD, δP, δH) to model interactions. Experimental validation via gravimetric analysis (saturation concentration in DMSO, ethanol, hexane) at 25°C clarifies trends .

Q. What strategies mitigate side reactions during catalytic reduction of the nitro group?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.